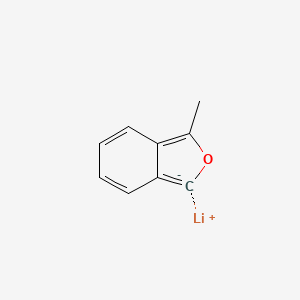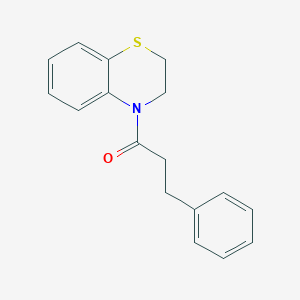
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of benzothiazines
准备方法
The synthesis of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one typically involves the reaction of 2-aminobenzenethiol with an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acidic conditions: Using hydrochloric acid or sulfuric acid as a catalyst.
Basic conditions: Using sodium hydroxide or potassium hydroxide as a catalyst.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反应分析
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
相似化合物的比较
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom in the benzothiazine ring.
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: This compound has an ethyl ester group instead of a phenylpropanone group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
88320-02-9 |
|---|---|
分子式 |
C17H17NOS |
分子量 |
283.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H17NOS/c19-17(11-10-14-6-2-1-3-7-14)18-12-13-20-16-9-5-4-8-15(16)18/h1-9H,10-13H2 |
InChI 键 |
BNEYNTKMWBFEBW-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14404614.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)

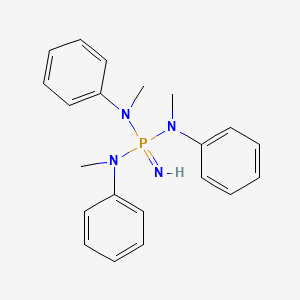


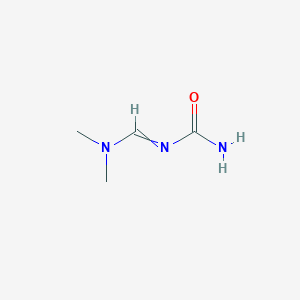
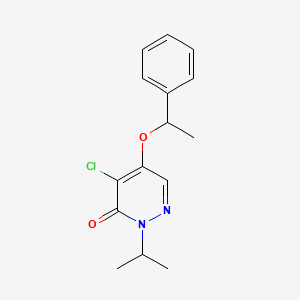
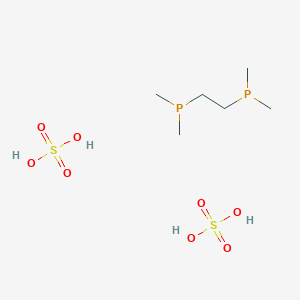
![2-Chloro-N-{(2Z)-1-hydroxy-2-[(2-hydroxyethyl)imino]-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B14404666.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
